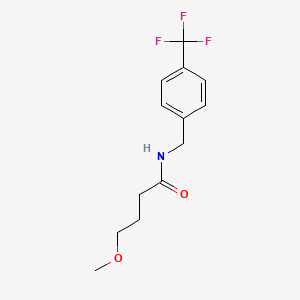

4-Methoxy-N-((4-(trifluoromethyl)phenyl)methyl)-butanamide

Vue d'ensemble

Description

- Il influence significativement la transmission du glutamate dans l'hippocampe.

- Notamment, GET-73 présente des propriétés anti-alcool et anxiolytiques .

GET-73: (Analogue de l'acide gamma-hydroxybutyrique) est un neurotransmetteur naturel qui présente des similitudes structurales avec l'acide gamma-hydroxybutyrique (GHB).

Mécanisme D'action

Target of Action

GET-73 primarily targets the metabotropic glutamate subtype 5 receptor (mGluR5) . mGluR5 is a promising target for the development of pharmacological treatments for alcohol dependence and other psychiatric conditions such as anxiety and depressive states .

Mode of Action

GET-73 acts as an antagonist at the mGluR5 receptor . This means it binds to the receptor and inhibits its activity.

Biochemical Pathways

The mGluR5 receptor is involved in the modulation of glutamate neurotransmission . Glutamate is a major excitatory neurotransmitter in the brain, and its dysregulation is implicated in a variety of neurological and psychiatric disorders. By acting on mGluR5, GET-73 may influence the glutamate system and thereby exert its effects.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of GET-73 are not fully elucidated. These properties are crucial in determining the bioavailability of a drug, i.e., the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect. More research is needed to understand the ADME properties of GET-73 .

Result of Action

It has been suggested that get-73 may modulate the indices of central glutamate and γ-aminobutyric acid (gaba) levels in recently abstinent subjects that meet alcohol use disorder (aud) criteria . It may also affect alcohol cue-induced brain activation .

Analyse Biochimique

Biochemical Properties

It has been found to interact with human acetylcholinesterase and butyrylcholinesterase . These interactions could potentially influence various biochemical reactions within the body.

Cellular Effects

Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Methoxy-N-((4-(trifluoromethyl)phenyl)methyl)-butanamide is complex and involves several binding interactions with biomolecules. It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Voies de synthèse: Les voies de synthèse de GET-73 ne sont pas largement documentées, mais il peut être préparé par synthèse chimique.

Conditions de réaction: Les conditions de réaction spécifiques peuvent varier, mais GET-73 implique probablement la modification du GHB ou de composés apparentés.

Production industrielle: Malheureusement, les informations sur les méthodes de production industrielle à grande échelle sont rares.

Analyse Des Réactions Chimiques

Réactivité: GET-73 peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes:

Produits principaux: Les produits principaux formés au cours de ces réactions dépendraient de la voie de synthèse spécifique.

Applications de recherche scientifique

Chimie: Le rôle de GET-73 dans la modulation de la neurotransmission le rend pertinent pour la recherche en neurochimie.

Biologie: Il pourrait être étudié pour son impact sur les voies de signalisation neuronale.

Médecine: Ses propriétés anti-alcool et anxiolytiques pourraient avoir des implications thérapeutiques.

Industrie: Bien qu'il ne soit pas largement exploré, GET-73 pourrait inspirer le développement de nouveaux médicaments.

Mécanisme d'action

Cibles: GET-73 interagit probablement avec le récepteur métabotropique du glutamate 5 (mGluR5) en tant que modulateur allostérique négatif.

Voies: Des études supplémentaires sont nécessaires pour élucider les voies moléculaires précises impliquées.

Applications De Recherche Scientifique

Chemistry: GET-73’s role in neurotransmission modulation makes it relevant for neurochemistry research.

Biology: It could be investigated for its impact on neuronal signaling pathways.

Medicine: Its anti-alcohol and anxiolytic properties might have therapeutic implications.

Industry: Although not widely explored, GET-73 could inspire novel drug development.

Comparaison Avec Des Composés Similaires

Unicité: Les propriétés distinctes de GET-73 le distinguent des autres analogues du GHB.

Composés similaires: Bien que GET-73 se démarque, d'autres dérivés du GHB existent, tels que le GHB lui-même et des composés apparentés.

Activité Biologique

4-Methoxy-N-((4-(trifluoromethyl)phenyl)methyl)-butanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 287.28 g/mol

The presence of a methoxy group and a trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical pathways such as inflammation, cancer progression, and neurotransmission.

Key Mechanisms

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes linked to inflammatory responses and cancer cell proliferation.

- Receptor Modulation : The trifluoromethyl group may enhance binding affinity to certain receptors, potentially altering signaling pathways involved in pain perception and mood disorders.

Biological Activities

Research into the biological activities of this compound reveals several promising effects:

Anticancer Activity

Studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC Values : The compound demonstrated IC values ranging from 5 µM to 15 µM across different cell lines, indicating moderate to strong anticancer activity.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties in preclinical models:

- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Model Used : Lipopolysaccharide (LPS)-induced inflammation in murine macrophages.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

-

Study on Cancer Cell Lines :

- Researchers treated human cancer cell lines with varying concentrations of the compound and assessed cell viability using MTT assays. Results indicated a dose-dependent decrease in viability, supporting its potential as an anticancer agent.

-

Inflammation Model in Mice :

- In a model of acute inflammation, mice treated with the compound showed reduced swelling and lower levels of inflammatory markers compared to controls. This suggests that the compound could be beneficial in treating inflammatory diseases.

Propriétés

IUPAC Name |

4-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO2/c1-19-8-2-3-12(18)17-9-10-4-6-11(7-5-10)13(14,15)16/h4-7H,2-3,8-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZOWJNFLXSDSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC(=O)NCC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202402-01-5 | |

| Record name | GET-73 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202402015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GET-73 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12928 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[4-(trifluorometil)-benzil]-4-metossibutirramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GET-73 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5CLZ223FH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.